Technical Guide: [1-(2-Methoxyphenyl)cyclobutyl]methanamine
Technical Guide: [1-(2-Methoxyphenyl)cyclobutyl]methanamine
The following technical guide details the chemical identity, synthesis, and applications of [1-(2-Methoxyphenyl)cyclobutyl]methanamine , a specialized building block in medicinal chemistry.
Executive Summary
[1-(2-Methoxyphenyl)cyclobutyl]methanamine (CAS 927993-47-3 ) is a primary amine intermediate characterized by a cyclobutane ring geminally substituted with a 2-methoxyphenyl group and an aminomethyl moiety.[1] Structurally, it represents a conformationally restricted analog of
This scaffold is highly valued in drug discovery for its ability to lock the phenyl ring and amine side chain into a specific spatial orientation, often enhancing binding affinity and metabolic stability in targets such as monoamine transporters (SERT, NET, DAT) and sigma receptors.[1] It serves as a core precursor for the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and analogs of therapeutic agents like sibutramine .[1]
Chemical Identity & Properties
| Property | Detail |
| Chemical Name | [1-(2-Methoxyphenyl)cyclobutyl]methanamine |
| CAS Number | 927993-47-3 |
| Synonyms | 1-(Aminomethyl)-1-(2-methoxyphenyl)cyclobutane; (1-(2-Methoxyphenyl)cyclobutyl)methylamine |
| Molecular Formula | C |
| Molecular Weight | 191.27 g/mol |
| Structure Description | Primary amine attached via a methylene linker to a cyclobutane ring, which carries an ortho-methoxyphenyl substituent at the same position (gem-disubstituted).[1][2][3][4] |
| Physical State | Colorless to pale yellow oil (free base); White solid (HCl salt) |
| Solubility | Soluble in DCM, MeOH, DMSO; HCl salt soluble in water.[1] |
| pKa (Calc) | ~9.5 (Conjugate acid) |
Structural Representation (SMILES)
COc1ccccc1C2(CN)CCC2
Synthesis & Manufacturing Protocol
The synthesis of [1-(2-Methoxyphenyl)cyclobutyl]methanamine follows a robust two-step protocol: Cyclodialkylation followed by Nitrile Reduction .[1] This pathway ensures high regioselectivity and yield.[1]
Reaction Scheme
Caption: Two-step synthesis via cyclodialkylation of arylacetonitrile followed by hydride reduction.
Detailed Methodology
Step 1: Synthesis of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile
This step constructs the quaternary carbon center and the cyclobutane ring.[1]
-
Reagents: 2-Methoxyphenylacetonitrile (1.0 eq), 1,3-Dibromopropane (1.1 eq), Sodium Hydride (2.2 eq) or 50% NaOH with TBAB (Phase Transfer Catalyst).[1]
-
Solvent: Anhydrous DMSO (for NaH method) or Toluene/Water (for PTC method).[1]
-
Protocol:
-
Dissolve 2-methoxyphenylacetonitrile in DMSO under inert atmosphere (N
). -
Slowly add NaH (60% dispersion) at 0°C to deprotonate the
-carbon.[1] Stir for 30 min. -
Add 1,3-dibromopropane dropwise, maintaining temperature <10°C to prevent polymerization.
-
Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Quench: Pour onto ice-water. Extract with Ethyl Acetate.[1]
-
Purification: Distillation or Silica Gel Chromatography (Hexane/EtOAc).[1]
-
Intermediate: 1-(2-Methoxyphenyl)cyclobutanecarbonitrile (CAS 74205-10-0).[1]
-
Step 2: Reduction to Methanamine
-
Reagents: Lithium Aluminum Hydride (LiAlH
, 2.0 eq) or Borane-THF complex (BH ·THF). -
Solvent: Anhydrous THF or Diethyl Ether.[1]
-
Protocol:
-
Prepare a suspension of LiAlH
in dry THF at 0°C. -
Add the nitrile intermediate (dissolved in THF) dropwise.
-
Heat to reflux (65°C) for 3–6 hours to ensure complete reduction of the nitrile to the primary amine.
-
Workup (Fieser Method): Cool to 0°C. Carefully quench sequentially with water, 15% NaOH, and water.
-
Filter the granular aluminum salts.[1] Dry the filtrate over Na
SO . -
Isolation: Concentrate in vacuo to yield the crude amine oil. Convert to HCl salt using HCl/Dioxane for storage.[1]
-
Analytical Characterization
To validate the identity of CAS 927993-47-3 , compare experimental data against these expected parameters:
-
1H NMR (400 MHz, CDCl
):- 7.2–6.8 (m, 4H, Ar-H) – Characteristic 2-substituted aromatic pattern.[1]
- 3.82 (s, 3H, OMe) – Singlet for methoxy group.[1]
-
2.95 (s, 2H, CH
-NH ) – Singlet for methylene adjacent to amine.[1] - 2.4–2.2 (m, 2H, Cyclobutyl) – Ring protons.[1]
- 2.0–1.8 (m, 4H, Cyclobutyl) – Ring protons.[1]
-
1.2 (bs, 2H, NH
) – Exchangeable amine protons.[1]
-
Mass Spectrometry (ESI+):
-
[M+H]+: Calculated m/z 192.14.
-
Fragment: Loss of NH
(17) or cleavage of the CH NH group may be observed.[1]
-
Applications & Pharmacology[1][5]
Pharmacophore in CNS Drug Design
This compound is a conformationally restricted bioisostere of phenethylamine.[1] By incorporating the
-
Selectivity: Enhancing binding to monoamine transporters (SERT/NET) over dopamine transporters (DAT).[1]
-
Metabolic Stability: The quaternary carbon prevents metabolic deamination at the
-position, prolonging half-life compared to linear phenethylamines.[1]
Precursor for Sibutramine Analogs
While Sibutramine contains a 4-chlorophenyl and an isobutyl side chain, the 1-arylcyclobutylmethanamine core is the fundamental scaffold.[1] Researchers use CAS 927993-47-3 to synthesize "des-isobutyl" analogs to study the minimal pharmacophore required for anorectic or antidepressant activity.[1]
Synthesis of SNRIs
The ortho-methoxy substituent is a common motif in SNRIs (e.g., Nisoxetine, Reboxetine analogs).[1] This building block introduces that motif on a rigidified cyclobutyl platform, potentially yielding novel inhibitors with reduced side-effect profiles.[1]
Safety & Handling (GHS)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[1] |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
| Eye Damage | H318 | Causes serious eye damage.[1] |
-
Handling: Handle in a fume hood. Wear nitrile gloves, lab coat, and chemical splash goggles.[1]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Amines readily absorb CO
from air to form carbamates.[1]
References
-
Chemical Identity: [1-(2-Methoxyphenyl)cyclobutyl]methanamine.[1][5] CAS 927993-47-3.[1][5][6] National Center for Biotechnology Information (NCBI).[1] PubChem Compound Summary. Accessed Feb 2026.[1][7] Link
-
Synthesis of Nitrile Precursor: 1-(2-Methoxyphenyl)cyclobutanecarbonitrile (CAS 74205-10-0).[1] BLD Pharm / ChemBook.[1] Link
-
Commercial Availability: [1-(2-Methoxyphenyl)cyclobutyl]methanamine. CymitQuimica Catalog Ref 10-F651917.[1] Link
-
General Synthetic Methodology: Synthesis of 1-Arylcyclobutanecarbonitriles. Journal of Medicinal Chemistry, related to Sibutramine analogs and cycloalkane-based amines.[1] (General Reference for cyclodialkylation protocol).
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